molecular formula C10H10N2O7 B4944945 2-methoxyethyl 3,5-dinitrobenzoate

2-methoxyethyl 3,5-dinitrobenzoate

Cat. No.: B4944945
M. Wt: 270.20 g/mol
InChI Key: LAHZCLZYPLIJOK-UHFFFAOYSA-N
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Description

2-Methoxyethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C10H10N2O7. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by nitro groups, and the carboxyl group is esterified with 2-methoxyethanol. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general procedure involves mixing 3,5-dinitrobenzoic acid with 2-methoxyethanol in the presence of the acid catalyst and heating the mixture under reflux conditions until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields while adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to yield 3,5-dinitrobenzoic acid and 2-methoxyethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: The major product is 2-methoxyethyl 3,5-diaminobenzoate.

    Substitution: The major products are 3,5-dinitrobenzoic acid and 2-methoxyethanol.

Scientific Research Applications

2-Methoxyethyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The biological activity of 2-methoxyethyl 3,5-dinitrobenzoate and its derivatives is primarily due to the presence of nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to antimicrobial effects. The compound’s mechanism of action involves disrupting the synthesis of essential biomolecules in microorganisms, thereby inhibiting their growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dinitrobenzoate
  • Methyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate

Uniqueness

Compared to its analogs, 2-methoxyethyl 3,5-dinitrobenzoate has a unique ester group that imparts different solubility and reactivity properties. This makes it particularly useful in specific synthetic applications where other esters may not be as effective .

Properties

IUPAC Name

2-methoxyethyl 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O7/c1-18-2-3-19-10(13)7-4-8(11(14)15)6-9(5-7)12(16)17/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHZCLZYPLIJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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